IPI-549

Catalog No.
S530785
CAS No.
1693758-51-8
M.F
C30H24N8O2
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IPI-549

CAS Number

1693758-51-8

Product Name

IPI-549

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C30H24N8O2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Solubility

Soluble in DMSO

Synonyms

IPI-549; IPI 549; IPI549.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Description

The exact mass of the compound Eganelisib is 528.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeting the PI3K Pathway in Cancer

The PI3K pathway is a complex signaling network frequently dysregulated in various cancers. Mutations in genes encoding PI3K enzymes or their downstream targets can lead to uncontrolled cell growth and proliferation. Eganelisib, as a PI3Kγ inhibitor, specifically targets this pathway, offering a potential therapeutic strategy for cancers driven by PI3Kγ activity. Studies have shown promise in pre-clinical models for cancers like breast cancer, lung cancer, and head and neck squamous cell carcinoma [].

Source

[] PI3K and AKT Isoforms in Immunity: Mechanisms and Therapeutic Applications in Chronic Inflammatory Diseases and Cancers, Immunity & Inflammation Journal ()

Eganelisib in Combination Therapy

Research suggests that combining Eganelisib with other cancer therapies might enhance its effectiveness. Combining Eganelisib with chemotherapy or other targeted therapies could potentially target different aspects of cancer cell survival and proliferation, leading to a more robust therapeutic approach [].

IPI-549, also known as Eganelisib, is a highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). This compound has garnered attention for its potential in treating various cancers due to its ability to modulate immune responses. IPI-549 exhibits over 100-fold selectivity towards PI3K-γ compared to other Class I phosphoinositide-3-kinase isoforms, such as PI3K-alpha, PI3K-beta, and PI3K-delta . Its chemical formula is C30H24N8O2C_{30}H_{24}N_{8}O_{2}, and it is currently undergoing clinical trials for advanced solid tumors .

The primary reaction mechanism of IPI-549 involves the inhibition of the PI3K signaling pathway, which plays a critical role in cell growth, proliferation, and survival. By selectively binding to the catalytic domain of PI3K-γ, IPI-549 prevents the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting downstream signaling pathways that promote tumor growth and immune evasion .

IPI-549 has demonstrated significant biological activity in preclinical studies. It inhibits neutrophil migration mediated by PI3K-γ, which is crucial in inflammatory responses and tumor microenvironments. The compound has shown anti-tumor effects in combination with other therapies, particularly immune checkpoint inhibitors, by enhancing T-cell infiltration into tumors and promoting an anti-tumor immune response . In clinical settings, it has been associated with manageable toxicity profiles, including reversible hepatic enzyme elevations .

The synthesis of IPI-549 involves multiple steps that typically include the formation of an isoquinolinone core structure followed by various modifications to enhance its selectivity and potency. The synthetic pathway includes:

  • Formation of the Isoquinolinone Core: This step involves cyclization reactions that yield the isoquinolinone framework.
  • Substituent Modifications: Various substituents are introduced to optimize binding affinity for PI3K-γ.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for clinical applications .

IPI-549 is primarily being investigated for its applications in oncology. Its unique mechanism of action makes it a candidate for:

  • Combination Therapy: Enhancing the efficacy of existing immunotherapies by modifying the tumor microenvironment.
  • Solid Tumors: Currently in Phase 1 clinical trials for patients with advanced solid tumors.
  • Autoimmune Diseases: Potential applications in diseases characterized by excessive inflammation due to its immunomodulatory effects .

Interaction studies have shown that IPI-549 selectively inhibits PI3K-γ without significantly affecting other kinases or pathways at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its safety profile. In vitro studies revealed that it does not directly affect cancer cell proliferation but instead modulates immune cell activity within the tumor microenvironment .

Additionally, pharmacokinetic studies indicate that IPI-549 has favorable absorption and distribution characteristics, supporting its potential for chronic dosing regimens in clinical settings .

Several compounds exhibit similar mechanisms of action as IPI-549. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityClinical Status
IdelalisibInhibits PI3K-deltaModerate selectivityApproved for hematologic cancers
DuvelisibDual inhibitor (PI3K-delta & PI3K-gamma)Moderate selectivityApproved for hematologic cancers
Eganelisib (IPI-549)Selectively inhibits PI3K-gammaHigh selectivity (>150-fold)Phase 1 trials for solid tumors
CopanlisibInhibits PI3K-alpha & PI3K-deltaModerate selectivityApproved for lymphoma

IPI-549 stands out due to its high selectivity for PI3K-gamma and its potential application in combination therapies targeting immune modulation rather than direct cytotoxic effects on tumor cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

528.20222204 g/mol

Monoisotopic Mass

528.20222204 g/mol

Heavy Atom Count

40

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FOF5155FMZ

Wikipedia

Eganelisib

Dates

Modify: 2023-08-15
Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate

Explore Compound Types